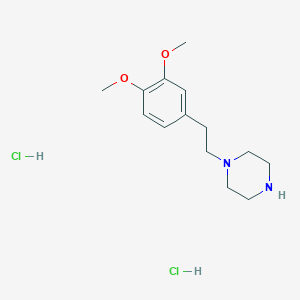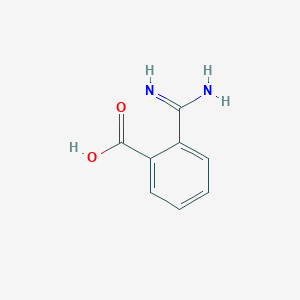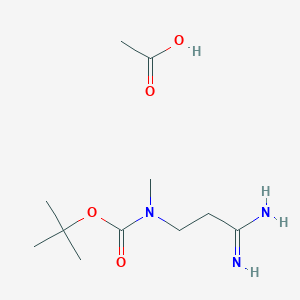![molecular formula C18H23N3O3S B2538002 1-({[5-(2-méthoxyphényl)-1,3,4-oxadiazol-2-yl]thio}acétyl)-3,5-diméthylpipéridine CAS No. 850936-92-4](/img/structure/B2538002.png)
1-({[5-(2-méthoxyphényl)-1,3,4-oxadiazol-2-yl]thio}acétyl)-3,5-diméthylpipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine is a synthetic organic compound This compound is noted for its unique structural framework that includes an oxadiazole ring, a piperidine ring, and a methoxyphenyl group
Applications De Recherche Scientifique
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules due to its unique structural features.
Biology: : It might be studied for its interactions with biological molecules and potential bioactivity.
Medicine: : Investigated for potential therapeutic uses, such as in drug discovery for targeting specific biological pathways.
Industry: : Possible applications in materials science for creating novel polymers or as a specialty chemical in various manufacturing processes.
Mécanisme D'action
- Oxadiazoles have been explored for their antimicrobial, antitubercular, and antidiabetic activities .
Biochemical Pathways
Pharmacokinetics (ADME)
- Not available in the literature. No specific information. Likely undergoes hepatic metabolism. Unknown. ADME properties influence drug efficacy and safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine typically involves the following steps:
Formation of the oxadiazole ring by cyclization of a suitable hydrazide with a carbonyl compound.
Introduction of the thioacetyl group via a nucleophilic substitution reaction.
Coupling of the resulting intermediate with 3,5-dimethylpiperidine under appropriate reaction conditions such as heating in the presence of a base.
Industrial Production Methods: Industrial production methods of this compound might involve optimization of the aforementioned synthetic route for large-scale production. This includes utilizing automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine undergoes various types of reactions:
Oxidation: : The methoxyphenyl group can be susceptible to oxidative cleavage.
Reduction: : Reduction can occur at the oxadiazole ring under strong reducing conditions.
Substitution: : The thioacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Using hydrides such as lithium aluminium hydride (LiAlH₄).
Substitution: : Conditions involving bases such as sodium hydride (NaH).
Major Products Formed: Major products formed depend on the reaction type but may include derivatives with modified functional groups depending on the specific reagents and conditions applied.
Comparaison Avec Des Composés Similaires
Similar compounds might include those with oxadiazole rings or similar functional groups. For instance:
5-(2-Methoxyphenyl)-1,3,4-oxadiazole: : Lacks the thioacetyl and piperidine components, making it less versatile.
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine: : Substitution of the methoxy group with a chlorine atom may change its reactivity and applications.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUAHRYSNNTKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
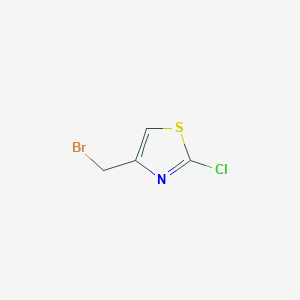
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
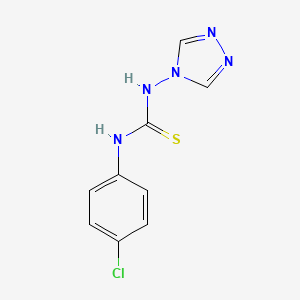
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)
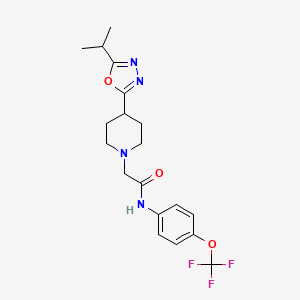
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2537936.png)
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
